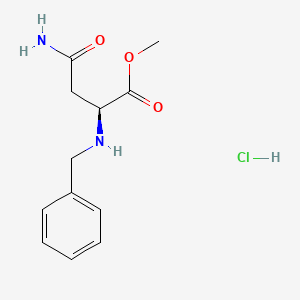

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a benzylamino group (C6H5CH2NH2), a methyl group (-CH3), and a carboxyl group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “S” (sinister, from Latin) or left isomer .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the stereochemistry at its chiral centers. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amino and carboxyl groups could impact the compound’s solubility, acidity/basicity, and intermolecular interactions .Scientific Research Applications

Synthesis and Chemical Transformations

- The compound has been utilized in the synthesis of diaminomethylidene derivatives of tetronic acid. Methyl 4-chloro-3-oxobutanoate reacts with benzoylcyanamide, catalyzed by Ni(acac)2, to yield ketene N-benzoylaminal, which upon boiling in AcOH is transformed into 3-[(amino)(benzoylamino)methylidene]tetrahydrofuran-2,4-dione. This reaction pathway is significant for generating N,N-unsubstituted diaminomethylidene derivatives of tetronic acid, showcasing the compound's role in synthesizing complex organic structures (Prezent & Dorokhov, 2012).

- Another study highlights its use in generating chiral intermediates. (S)-Benzyl-2-(benzyloxycarbonylamino)-4-oxobutanoate was synthesized from L-methionine through a sequence involving methylation, hydrolysis, protection of carboxyl and amino groups, followed by oxidation. The process emphasizes its pivotal role in chiral chemistry and organic synthesis, underscoring the compound's versatility in constructing complex molecules with high optical purity (安莲英 et al., 2010).

Anticonvulsant Activity Exploration

- Research into anticonvulsant enaminones involved evaluating derivatives of methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate for their potential in treating seizures. Although specific derivatives did not show activity against amygdala kindled seizures, the study provided insights into the structural-activity relationships and identified safer analogs through a specialized rat screen, demonstrating the compound's utility in medicinal chemistry research (Scott et al., 1993).

Bactericidal Activity Against MRSA

- A series of substituted benzamides, including derivatives structurally related to (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride, were assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a scaffold for developing new antibacterial agents, with some derivatives showing significant bactericidal effects, thus indicating its application in addressing antibiotic resistance (Zadrazilova et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFRLDCETLZVTL-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)

![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)